molecular formula C17H24FN3O3 B2469646 1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine CAS No. 1986367-30-9

1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine

Cat. No. B2469646
CAS RN: 1986367-30-9
M. Wt: 337.395
InChI Key: LUBSJDHXQRIFDT-UHFFFAOYSA-N
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Description

The compound “1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine” is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of similar compounds involves the use of di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature . The compound can also be synthesized by heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .


Molecular Structure Analysis

The molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of a similar compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .

Scientific Research Applications

Chemical Synthesis and Characterization

1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine and its derivatives have been extensively studied for their synthesis and molecular characterization. Research shows various methods for synthesizing these compounds and examining their structures using techniques like X-ray diffraction, NMR, and LCMS. For instance, Sanjeevarayappa et al. (2015) synthesized a related compound and characterized it using spectroscopic methods and X-ray diffraction studies, providing insights into its molecular structure and interactions (Sanjeevarayappa et al., 2015).

Biological Activities

Several studies have investigated the biological activities of derivatives of this compound. Research by Kulkarni et al. (2016) revealed that compounds similar to 1-Tert-butoxycarbonyl derivatives exhibited moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016). Additionally, Goněc et al. (2017) designed and synthesized novel compounds containing 1-Tert-butoxycarbonyl moieties, which demonstrated promising antimycobacterial activity, particularly against M. tuberculosis (Goněc et al., 2017).

Crystallography and Molecular Structure

The crystal structure and molecular conformation of 1-Tert-butoxycarbonyl derivatives are subjects of several studies, providing valuable information on the arrangement and interactions of atoms within these molecules. The work of Mamat et al. (2012) on the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a notable example. They reported the crystal structure and typical bond lengths and angles for this compound (Mamat et al., 2012).

Pharmacological Core Development

Some studies have explored the use of this compound derivatives in the development of pharmacologically useful cores. For instance, Chonan et al. (2011) synthesized novel piperazine derivatives as ACC1/2 non-selective inhibitors, showcasing the potential of these compounds in therapeutic applications (Chonan et al., 2011).

Future Directions

The future directions for compounds like “1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine” could involve further exploration of their diverse biological activities . The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery , suggesting potential future directions in this area.

properties

IUPAC Name

tert-butyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)19-12-15(22)21-10-8-20(9-11-21)14-7-5-4-6-13(14)18/h4-7H,8-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBSJDHXQRIFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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